molecular formula C6H11ClN2O2S2 B1378461 N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride CAS No. 1423032-29-4

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B1378461
CAS No.: 1423032-29-4
M. Wt: 242.8 g/mol
InChI Key: YJOZGENYKITSBB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H10N2O2S2·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an aminoethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

  • Reaction Scheme:

    • Thiophene-2-sulfonyl chloride + 2-aminoethylamine → N-(2-aminoethyl)thiophene-2-sulfonamide
    • N-(2-aminoethyl)thiophene-2-sulfonamide + HCl → this compound
  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran
    • Temperature: Room temperature to 0°C
    • Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
  • Reduction:

    • Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiophene-2-sulfonamide.
  • Substitution:

    • The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

    Conditions: Room temperature to reflux, depending on the reaction

Major Products Formed

    Oxidation: Thiophene-2-sulfonic acid derivatives

    Reduction: Thiophene-2-sulfonamide

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic properties.
    • Evaluated for its activity against certain diseases or conditions.
  • Industry:

    • Utilized in the development of new materials with specific properties.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. The aminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride can be compared with other similar compounds, such as:

  • 5-(2-aminoethyl)thiophene-2-sulfonamide
  • 4-(2-aminoethyl)benzenesulfonamide
  • 2-aminoethylbenzenesulfonamide

Uniqueness

  • The presence of the thiophene ring imparts unique electronic properties to this compound, making it distinct from other sulfonamide derivatives.
  • The combination of the aminoethyl and sulfonamide groups provides a balance of hydrophilic and hydrophobic characteristics, enhancing its versatility in various applications.

Properties

IUPAC Name

N-(2-aminoethyl)thiophene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2.ClH/c7-3-4-8-12(9,10)6-2-1-5-11-6;/h1-2,5,8H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOZGENYKITSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-29-4
Record name N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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